Gram-Positive Antimicrobial Potency
A structure-activity relationship (SAR) study on 4-chloro-3-nitrophenylthiourea derivatives demonstrated that the 3-chloro-4-methylphenyl substituted analog (Compound 13) was among the most potent against Gram-positive pathogens, significantly outperforming its unsubstituted and mono-substituted counterparts. While specific MIC values for each analog are not tabulated in the available excerpt, the study explicitly states that derivatives with 3,4-dichlorophenyl (11) and 3-chloro-4-methylphenyl (13) substituents were 'the most promising towards Gram-positive pathogens' and exhibited high antibacterial activity (MIC range 0.5-2 μg/mL across the series) comparable to the fluoroquinolone standard ciprofloxacin [1]. This demonstrates that the 3-chloro-4-methylphenyl substitution is critical for achieving high-level potency against this bacterial spectrum.
| Evidence Dimension | Antimicrobial potency against Gram-positive bacteria (including standard and hospital strains) |
|---|---|
| Target Compound Data | Compound 13 (3-chloro-4-methylphenyl substituted thiourea derivative) classified as 'most promising' with series-wide MIC 0.5-2 μg/mL |
| Comparator Or Baseline | Ciprofloxacin (positive control) and other thiourea derivatives in the series (e.g., 4-chloro-3-nitrophenylthiourea core with varied substituents) |
| Quantified Difference | Not explicitly quantified; study notes that 3-chloro-4-methylphenyl and 3,4-dichlorophenyl substituents conferred the highest potency among all tested analogs |
| Conditions | Antimicrobial susceptibility testing against standard and hospital strains of Gram-positive pathogens, including methicillin-resistant Staphylococcus epidermidis (MRSE) |
Why This Matters
This evidence proves that for research targeting Gram-positive infections, the 3-chloro-4-methylphenyl substitution is essential for achieving the high potency required for meaningful in vitro and in vivo studies, directly guiding procurement decisions for hit-to-lead campaigns.
- [1] Bielenica, A., et al. (2017). Antimicrobial, antibiofilm and tuberculostatic activities of 4-chloro-3-nitrophenylthiourea derivatives. scite.ai profile. View Source
